

spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs

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Compound of Interest

Compound Name: *N,N-Diisopropylethylenediamine*

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A Spectroscopic Comparison of N,N'-Diisopropylethylenediamine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs, N,N'-diethylethylenediamine and N,N'-dimethylethylenediamine. The information presented is intended to aid in the identification, characterization, and quality control of these important chemical compounds.

Data Presentation

The following table summarizes the key spectroscopic data for N,N'-Diisopropylethylenediamine and its analogs. Data has been compiled from various spectroscopic databases.

Spectroscopic Data	N,N'- Diisopropylethylen ediamine	N,N'- Diethylethylenedia mine	N,N'- Dimethylethylenedi amine
¹ H NMR (δ, ppm)	Signals corresponding to methyl, methine, secondary amine, and methylene protons are expected.[1]	Data available in spectral databases.[2]	2.69 (s), 2.43 (s), 1.24 (s) in CDCl ₃ .[3]
¹³ C NMR	Data available in spectral databases.[1][4]	Data available in spectral databases.[2][4]	Data available in spectral databases.[4][5]
IR (cm ⁻¹)	N-H Stretch: 3300-3500 (weak), C-H Stretch: 2850-2970, N-H Bend: 1550-1650, C-N Stretch: 1020-1250.[6]	C-N Stretch (aliphatic): 1250-1020. [6]	N-H Stretch: ~3400 (broad), C-H Stretch: 3000-2800, N-H Bend: 1650-1550, C-N Stretch: 1250-1020.[7]
Mass Spec. (m/z)	Molecular Ion [M] ⁺ : 144.26. Major Fragments: 72, 30, 58.[1]	Molecular Ion [M] ⁺ : 116.20. Major Fragments: 58, 30, 44.[2]	Molecular Ion [M] ⁺ : 88.15. Major Fragments: 58, 30, 42.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the sample.

Procedure:

- Sample Preparation: Dissolve 5-25 mg of the amine in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).[8][9] Ensure the sample is free of any solid particles by filtering it through a pipette with a cotton plug into a clean, dry NMR tube.[8]

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. For amines, the N-H proton signal may be broad and its chemical shift can be influenced by solvent and concentration.[\[10\]](#) D_2O exchange can be used to identify N-H protons.[\[10\]](#)
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[\[9\]](#)

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

- Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[\[11\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).[\[12\]](#)
- Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes, such as N-H stretching, C-H stretching, N-H bending, and C-N stretching.[\[6\]](#)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

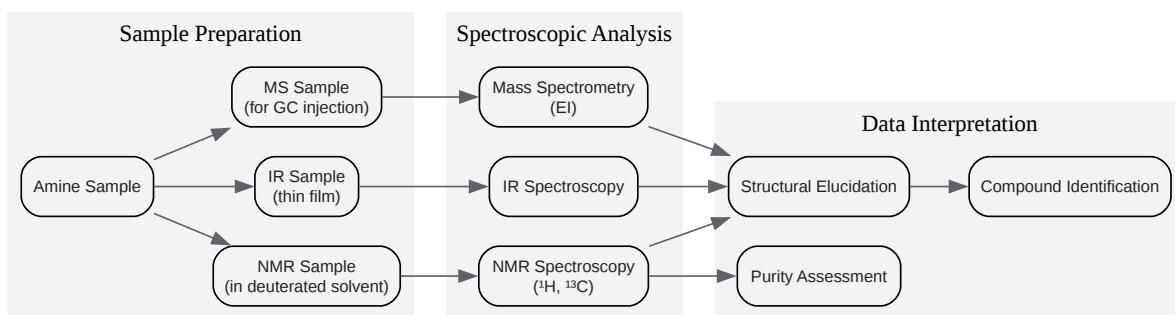
- Sample Introduction: Introduce the volatile amine sample into the mass spectrometer, often via a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) as it is a standard method for organic compounds that provides reproducible fragmentation patterns.[\[13\]](#) In EI, high-energy electrons bombard

the sample molecules, causing ionization and fragmentation.[13][14]

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure. The fragmentation of aliphatic amines is often characterized by α -cleavage.

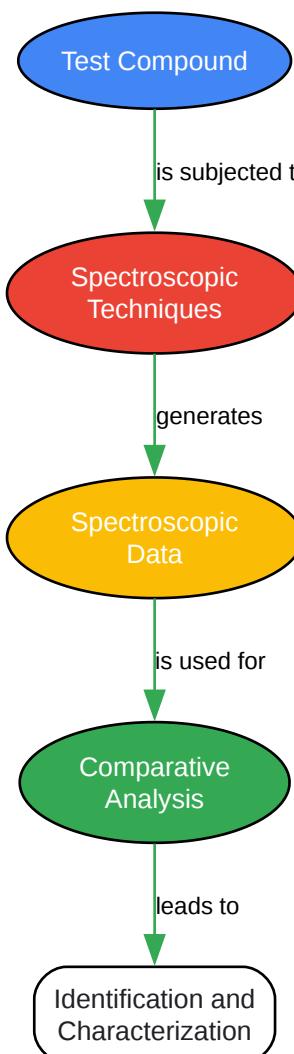
Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.



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Caption: General workflow for the spectroscopic analysis of amine compounds.



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Caption: Logical relationship for compound identification via spectroscopy.

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